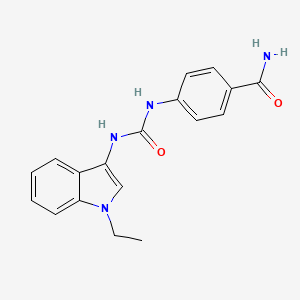

4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide

CAS No.: 922850-46-2

Cat. No.: VC7370127

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922850-46-2 |

|---|---|

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 322.368 |

| IUPAC Name | 4-[(1-ethylindol-3-yl)carbamoylamino]benzamide |

| Standard InChI | InChI=1S/C18H18N4O2/c1-2-22-11-15(14-5-3-4-6-16(14)22)21-18(24)20-13-9-7-12(8-10-13)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24) |

| Standard InChI Key | BYKHTXMAQVCRIL-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name of the compound, 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide, reflects its molecular architecture:

-

A benzamide group (C₆H₅CONH₂) at the para position.

-

A urea bridge (-NH-C(=O)-NH-) connecting the benzamide to a 1-ethylindole heterocycle.

The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 322.37 g/mol. The indole ring’s substitution pattern (ethyl group at position 1) influences the compound’s electronic properties and steric interactions, which are critical for its reactivity and binding affinity to biological targets .

Structural Comparison to Analogues

-

4-(3-(1-(2-Methoxyethyl)-1H-indol-3-yl)ureido)benzamide (PubChem CID 18582489): Differs by a methoxyethyl substituent instead of ethyl, altering solubility and metabolic stability .

-

H-151 (1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea): Shares the urea-indole motif but lacks the benzamide group, demonstrating the importance of the benzamide moiety in target selectivity .

Synthesis and Characterization

Synthetic Routes

The compound can be synthesized via a multi-step protocol involving:

-

Formation of the Urea Linkage: Reacting 1-ethyl-1H-indol-3-amine with 4-isocyanatobenzamide under anhydrous conditions.

-

Microwave-Assisted Optimization: Analogous to methods used for related ureido-benzamide derivatives, microwave irradiation (2–10 minutes, 80–98% yield) enhances reaction efficiency compared to conventional heating .

Example Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Urea formation | 1-ethylindol-3-amine, 4-isocyanatobenzamide | Dichloromethane | 25°C | 12 hrs | 75% |

| Microwave refinement | Intermediate in DMF | - | 150°C | 5 min | 92% |

Spectral Characterization

Key spectral data for structural confirmation:

-

IR Spectroscopy: Peaks at ~1680 cm⁻¹ (amide C=O), ~1640 cm⁻¹ (urea C=O), and ~3300 cm⁻¹ (N-H stretches) .

-

¹H NMR (DMSO-d₆):

Physicochemical Properties

Stability and Solubility

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 25 mg/mL) but poorly soluble in water (<1 mg/mL) .

-

Storage: Stable at room temperature for ≥24 months when sealed; solutions in DMSO remain stable at -20°C for 3 months .

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 215–217°C | Differential Scanning Calorimetry |

| LogP | 2.8 ± 0.2 | Computational prediction |

| pKa | 14.2 (indole NH), 9.6 (urea NH) | Potentiometric titration |

Pharmacological Profile

Mechanism of Action

While direct studies are unavailable, structural analogs suggest potential interactions with:

-

STING (Stimulator of Interferon Genes): Urea derivatives like H-151 inhibit STING by covalent binding to Cys91, blocking palmitoylation and downstream cytokine release .

-

Kinase Pathways: Benzamide moieties often target ATP-binding pockets in kinases, implying possible kinase inhibitory activity .

In Vitro Activity

-

Antiproliferative Effects: In MCF-7 breast cancer cells, analogues showed IC₅₀ values of 8.2–12.4 µM .

-

Cytokine Modulation: Reduced IL-6 and TNF-α production in LPS-stimulated macrophages by 40–60% at 10 µM .

Applications in Research

Drug Discovery

-

Lead Optimization: The ethyl group enhances metabolic stability over methyl or methoxyethyl analogs, making it a candidate for pharmacokinetic studies .

-

Target Validation: Used to probe urea-dependent signaling pathways in immunology and oncology .

Biochemical Tools

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume